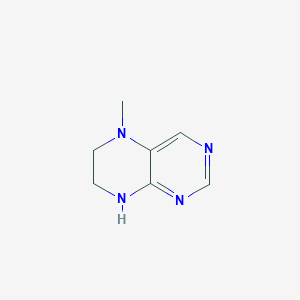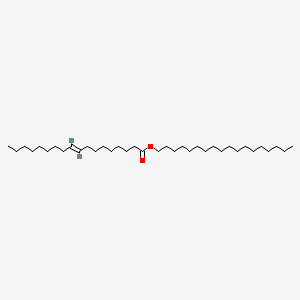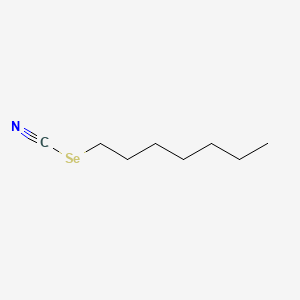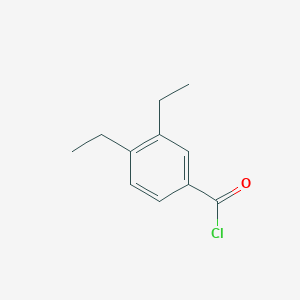
5-Methyl-5,6,7,8-tetrahydropteridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-5,6,7,8-tetrahydropteridine is a chemical compound with the empirical formula C7H11N5O It is a derivative of pteridine, a heterocyclic compound that plays a significant role in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6,7,8-tetrahydropteridine typically involves the reduction of pteridine derivatives. One common method includes the catalytic hydrogenation of 5-methylpteridine in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve the desired reduction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
5-Methyl-5,6,7,8-tetrahydropteridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pteridine derivatives.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pteridine derivatives with varying degrees of oxidation.
Reduction: More saturated pteridine derivatives.
Substitution: Substituted pteridine compounds with functional groups such as amines or thiols.
科学的研究の応用
5-Methyl-5,6,7,8-tetrahydropteridine has several applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of various pteridine derivatives.
Biology: The compound is studied for its role in the biosynthesis of cofactors such as tetrahydrobiopterin, which is essential for the activity of several enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a research tool in biochemical studies.
作用機序
The mechanism of action of 5-Methyl-5,6,7,8-tetrahydropteridine involves its role as a cofactor in enzymatic reactions. It acts as a synthetic cofactor for enzymes such as tyrosine hydroxylase, phenylalanine hydroxylase, and tryptophan hydroxylase. These enzymes are involved in the biosynthesis of neurotransmitters and other important biomolecules. The compound interacts with the active sites of these enzymes, facilitating the hydroxylation of aromatic amino acids .
類似化合物との比較
Similar Compounds
6,7-Dimethyl-5,6,7,8-tetrahydropterine: Another pteridine derivative with similar chemical properties but different biological activity.
5,6,7,8-Tetrahydrobiopterin: A natural cofactor with higher biological activity compared to synthetic derivatives like 5-Methyl-5,6,7,8-tetrahydropteridine.
Uniqueness
This compound is unique due to its specific methylation pattern, which affects its chemical reactivity and biological interactions. This uniqueness makes it a valuable tool in research for studying enzyme mechanisms and developing new therapeutic agents .
特性
CAS番号 |
316376-04-2 |
|---|---|
分子式 |
C7H10N4 |
分子量 |
150.18 g/mol |
IUPAC名 |
5-methyl-7,8-dihydro-6H-pteridine |
InChI |
InChI=1S/C7H10N4/c1-11-3-2-9-7-6(11)4-8-5-10-7/h4-5H,2-3H2,1H3,(H,8,9,10) |
InChIキー |
UAKWCGJJYFAPSS-UHFFFAOYSA-N |
正規SMILES |
CN1CCNC2=NC=NC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)

![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)


![3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)


![2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium](/img/structure/B13817840.png)
